2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methoxybenzamide
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Description
2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C16H22BrNO4 and its molecular weight is 372.259. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
One-pot Synthesis Techniques
Synthesis of Benzamide Derivatives
A study by Bi (2015) on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives outlines methods that could be applicable to the compound , focusing on the synthesis from basic chemical reactions and the analysis of its structure and biological activity.
Advanced Chemical Synthesis
Martins et al. (2013) explored brominated trihalomethylenones as precursors for various chemical structures, indicating advanced synthesis methods that might be relevant for creating complex molecules including "2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methoxybenzamide" (Martins et al., 2013).
Practical Synthesis for Therapeutic Agents
Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the synthesis process, including esterification and amidation steps that could be insightful for similar compounds (Ikemoto et al., 2005).
Properties
IUPAC Name |
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-21-12-2-3-14(17)13(10-12)16(20)18-7-4-15(19)11-5-8-22-9-6-11/h2-3,10-11,15,19H,4-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNUNGIFWYXGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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